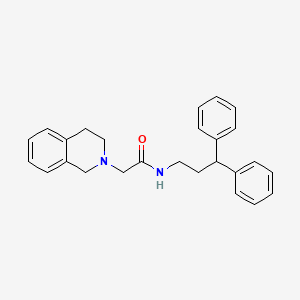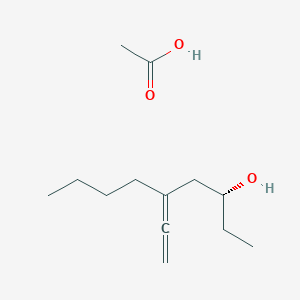
Acetic acid--(3R)-5-ethenylidenenonan-3-ol (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid–(3R)-5-ethenylidenenonan-3-ol (1/1) is a complex organic compound characterized by its unique structure, which includes an acetic acid moiety and a nonanol derivative with an ethenylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–(3R)-5-ethenylidenenonan-3-ol (1/1) typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a nonanol derivative with acetic acid under controlled conditions to introduce the acetic acid moiety. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid–(3R)-5-ethenylidenenonan-3-ol (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethenylidene group to an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated alcohols.
Aplicaciones Científicas De Investigación
Acetic acid–(3R)-5-ethenylidenenonan-3-ol (1/1) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which acetic acid–(3R)-5-ethenylidenenonan-3-ol (1/1) exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that facilitate its incorporation into metabolic pathways or its conversion to active metabolites. The pathways involved can vary depending on the specific application and the biological system in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Acetic acid–(3R)-5-ethenylidenenonan-2-ol
- Acetic acid–(3R)-5-ethenylidenenonan-4-ol
- Acetic acid–(3R)-5-ethenylidenenonan-5-ol
Uniqueness
Acetic acid–(3R)-5-ethenylidenenonan-3-ol (1/1) is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
821782-47-2 |
|---|---|
Fórmula molecular |
C13H24O3 |
Peso molecular |
228.33 g/mol |
InChI |
InChI=1S/C11H20O.C2H4O2/c1-4-7-8-10(5-2)9-11(12)6-3;1-2(3)4/h11-12H,2,4,6-9H2,1,3H3;1H3,(H,3,4)/t11-;/m1./s1 |
Clave InChI |
TXAITAKIVHQTDF-RFVHGSKJSA-N |
SMILES isomérico |
CCCCC(=C=C)C[C@@H](CC)O.CC(=O)O |
SMILES canónico |
CCCCC(=C=C)CC(CC)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Hydroperoxide, 1-[2-(4-methoxyphenyl)ethyl]-1,2-dimethylpropyl](/img/structure/B14229640.png)

![3,3'-(1,4-Phenylene)bis[1-(pyridin-2-yl)imidazo[1,5-a]pyridine]](/img/structure/B14229661.png)
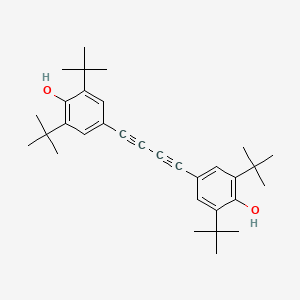


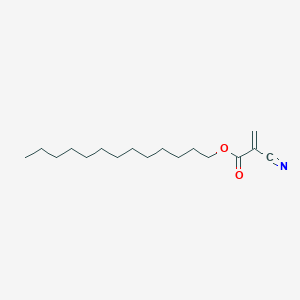
![4H-Imidazo[5,1-D][1,2,3,5]thiatriazine](/img/structure/B14229698.png)
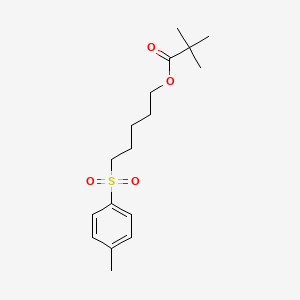
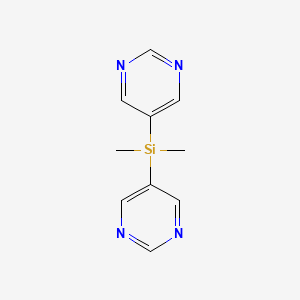
![S-[(1R,2S)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethyl] ethanethioate](/img/structure/B14229720.png)
![1-(8-{[(2R)-2-Hydroxy-3-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14229723.png)
